3'-Deoxycapsanthin

Description

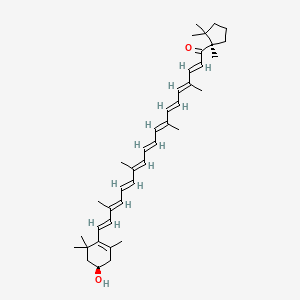

3’-Deoxycapsanthin is a minor keto-carotenoid first isolated from ripe paprika fruits (Capsicum annuum) and red mamey (Pouteria sapota). Its chemical structure was determined as (3R,5'R)-3-hydroxy-β,κ-caroten-6'-one, characterized by a hydroxyl group at the C3 position and a 6-oxo-κ end group, but lacking the hydroxyl group at the 3’ position compared to its analog capsanthin . This compound is biosynthetically derived from β-cryptoxanthin-epoxides through oxidative modifications during fruit ripening . Advanced analytical techniques such as NMR, CD spectroscopy, and HRFABMS were critical in elucidating its structure and stereochemistry .

Properties

Molecular Formula |

C40H56O2 |

|---|---|

Molecular Weight |

568.9 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-4,8,13,17-tetramethyl-1-[(1R)-1,2,2-trimethylcyclopentyl]nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |

InChI |

InChI=1S/C40H56O2/c1-30(18-13-20-32(3)22-24-36-34(5)28-35(41)29-38(36,6)7)16-11-12-17-31(2)19-14-21-33(4)23-25-37(42)40(10)27-15-26-39(40,8)9/h11-14,16-25,35,41H,15,26-29H2,1-10H3/b12-11+,18-13+,19-14+,24-22+,25-23+,30-16+,31-17+,32-20+,33-21+/t35-,40+/m1/s1 |

InChI Key |

ZPLDHICCJOHBSS-WCODUNAQSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(CCCC2(C)C)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CCCC2(C)C)C)C)C |

Synonyms |

3'-deoxycapsanthin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hydroxylation Patterns : 3’-Deoxycapsanthin lacks the 3’-hydroxyl group present in capsanthin and capsorubin, which impacts its polarity and antioxidant capacity .

- End-Group Variation : The 6-oxo-κ end group distinguishes 3’-deoxycapsanthin from β-cryptoxanthin (β,β-ends) and capsorubin (κ,κ-ends) .

Occurrence and Quantification

- Capsicum annuum: 3’-Deoxycapsanthin is a trace component (<0.1% of total carotenoids), while capsanthin dominates (up to 60% in red varieties) .

- Pouteria sapota : Contains higher relative proportions of 3’-deoxycapsanthin and cryptocapsin due to distinct biosynthetic pathways .

- Cionosicyos macranthus: Shares the same carotenoid profile as P. sapota but in different ratios, suggesting ecological or genetic influences on biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.